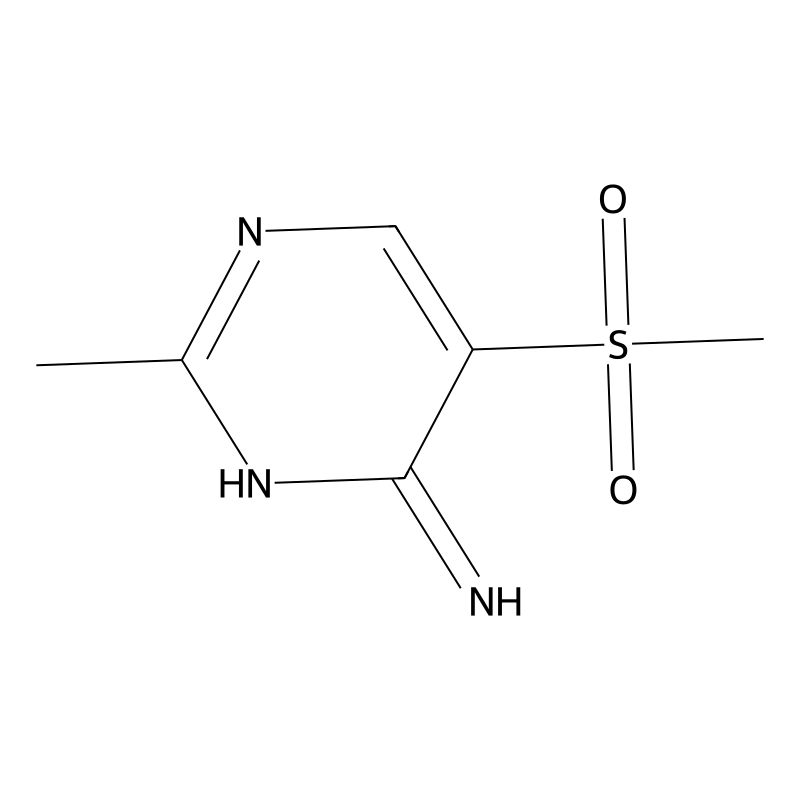

2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine is a pyrimidine derivative characterized by the presence of a methylsulfonyl group at the 5-position and an amine group at the 4-position of the pyrimidine ring. Its molecular formula is C6H9N3O2S, with a molecular weight of 187.22 g/mol. This compound is recognized for its utility in various

- Chemoselective Reactions: 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine exhibits selective reactivity with amines, allowing for the displacement of chloride groups by anilines and secondary aliphatic amines. This property is crucial for synthesizing compounds with specific configurations.

- Solid-Phase Synthesis: It is utilized in the solid-phase synthesis of various pyrido[2,3-d]pyrimidin-7-ones, showcasing its role in constructing complex molecular architectures in medicinal chemistry.

- Synthesis of Pyrimidine Derivatives: The compound serves as a precursor in synthesizing diverse pyrimidine derivatives, which are essential in pharmaceutical and agrochemical applications.

2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine has demonstrated notable biological activities:

- Antimicrobial Properties: Derivatives of this compound have shown promising antimicrobial effects when incorporated into materials such as polyurethane varnish and printing ink paste, indicating potential applications in healthcare and food safety.

- Enzyme Inhibition: Similar compounds have been reported to inhibit cyclooxygenase enzymes, suggesting that 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine may also interact with inflammatory pathways by affecting the arachidonic acid cascade.

The synthesis of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine can be achieved through various methods:

- Condensation Reactions: The formation of the pyrimidine ring can occur from acyclic precursors through condensation reactions involving β-ketoesters or other suitable substrates.

- Reductive Amination: The compound can be synthesized via reductive amination techniques, where aldehydes are reacted with amines in the presence of reducing agents .

- Solid-phase techniques: These methods involve coupling with resin-bound amines followed by oxidation processes to yield the desired pyrimidine derivatives.

The applications of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine span various fields:

- Pharmaceutical Development: It serves as a building block for synthesizing new drugs, particularly those targeting inflammatory conditions due to its potential enzyme inhibition properties.

- Agricultural Chemistry: The synthesis of herbicides and other agrochemicals utilizing this compound highlights its significance in agricultural applications.

Research into the interactions of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine has revealed its potential effects on biological systems:

- Inhibition Studies: Compounds similar to 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine have been shown to inhibit specific receptors involved in inflammatory responses, suggesting that this compound may share similar mechanisms of action .

Several compounds share structural similarities with 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine, each exhibiting unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(Methylsulfonyl)pyrimidine | Methylsulfonyl group | Antimicrobial activity |

| 5-Bromo-2-(methylsulfonyl)pyrimidin | Bromine substitution | Enhanced reactivity |

| 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine | Chloro and methoxy groups | Potential anti-inflammatory properties |

| 6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin | Chlorine substitution | Anticancer activity |

| 4-Methylthio-pyrimidin | Methylthio group | Antiviral properties |

These compounds illustrate the diversity within the class of methylsulfonyl pyrimidines, highlighting how variations in substituents can lead to distinct biological activities and chemical reactivities.

The systematic IUPAC name 2-methyl-5-(methylsulfonyl)pyrimidin-4-amine (CAS: 887350-80-3) unambiguously defines its molecular architecture. Key structural features include:

- A pyrimidine ring (C₄H₃N₂) as the core heterocycle.

- A methyl group (-CH₃) at position 2.

- A methylsulfonyl group (-SO₂CH₃) at position 5.

- An amine group (-NH₂) at position 4.

Molecular Formula: C₆H₉N₃O₂S.

Molecular Weight: 187.22 g/mol.

Stereochemical Properties: The planar pyrimidine ring and sulfonamide group create a rigid, electron-deficient system, enabling π-π stacking and hydrogen-bonding interactions.

| Structural Descriptor | Value |

|---|---|

| SMILES Notation | CC1=NC=C(C(=N1)N)S(=O)(=O)C |

| InChI Key | HVPLAACTIPZDSR-UHFFFAOYSA-N |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 1 |

The sulfonamide moiety introduces strong electron-withdrawing effects, modulating reactivity at adjacent positions.

Historical Context of Pyrimidine Sulfonamide Derivatives

The development of sulfonamide-pyrimidine hybrids traces back to the 1930s with Gerhard Domagk’s discovery of Prontosil rubrum, a sulfonamide prodrug. This breakthrough catalyzed systematic exploration of sulfonamide derivatives for antimicrobial applications. Key milestones include:

- 1940s–1950s: Synthesis of diaminopyrimidine-sulfonamide combinations (e.g., trimethoprim-sulfamethoxazole), leveraging synergistic inhibition of folate metabolism.

- 1980s–1990s: Emergence of 2-sulfonylpyrimidines as covalent inhibitors targeting cysteine proteases, exemplified by antimalarial and antibacterial agents.

- 2000s–Present: Rational design of 2-methyl-5-(methylsulfonyl)pyrimidin-4-amine derivatives for kinase inhibition and antiviral activity.

The compound’s historical trajectory reflects broader trends in heterocyclic drug discovery, where sulfonamide functionalization enhances target selectivity and metabolic stability.

Significance in Heterocyclic Chemistry

As a bifunctional pyrimidine, this compound exhibits dual reactivity:

- Nucleophilic Amination: The 4-amino group participates in Schiff base formation and cross-coupling reactions.

- Electrophilic Sulfonylation: The methylsulfonyl group acts as a leaving group in SNAr reactions, enabling derivatization at position 5.

Key Applications:

- Pharmaceutical Intermediates: Serves as a precursor to kinase inhibitors (e.g., AZD5438) and antimalarial agents.

- Materials Science: Incorporated into metal-organic frameworks (MOFs) for gas storage due to its polar sulfonamide group.

- Chemical Biology: Used to probe enzyme active sites via covalent modification of cysteine residues.

Comparative analysis with analogous structures reveals enhanced stability over 5-chloro or 5-bromo derivatives, attributed to the sulfonamide’s resistance to hydrolysis.

Atomic Composition and Molecular Formula

2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine represents a heterocyclic aromatic compound with the molecular formula C₆H₉N₃O₂S [1] [2]. The compound possesses a molecular weight of 187.22 daltons and is characterized by the Chemical Abstracts Service registry number 887350-80-3 [1] [2]. The molecular structure incorporates a pyrimidine ring system as the core heterocyclic framework, which contains two nitrogen atoms positioned at the 1 and 3 positions of the six-membered aromatic ring [1].

The atomic composition analysis reveals the presence of six carbon atoms, nine hydrogen atoms, three nitrogen atoms, two oxygen atoms, and one sulfur atom [1] [2]. The structural motif includes three distinct functional groups: a methyl substituent at the 2-position of the pyrimidine ring, a methylsulfonyl group (-SO₂CH₃) at the 5-position, and an amino group (-NH₂) at the 4-position [1] [2]. The compound's SMILES notation is represented as NC1=NC(C)=NC=C1S(=O)(C)=O, which provides a linear encoding of the molecular connectivity [1].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₉N₃O₂S | [1] [2] |

| Molecular Weight | 187.22 g/mol | [1] [2] |

| CAS Registry Number | 887350-80-3 | [1] [2] |

| MDL Number | MFCD08448262 | [1] [2] |

| Carbon Atoms | 6 | [1] |

| Hydrogen Atoms | 9 | [1] |

| Nitrogen Atoms | 3 | [1] |

| Oxygen Atoms | 2 | [1] |

| Sulfur Atoms | 1 | [1] |

The pyrimidine ring system exhibits aromatic character, following Hückel's rule with six π-electrons distributed across the conjugated system [27]. The two nitrogen atoms in the ring contribute to the electron-deficient nature of the aromatic system compared to benzene, making pyrimidine derivatives generally more electrophilic [27]. The methylsulfonyl substituent acts as a strong electron-withdrawing group through both inductive and resonance effects, significantly influencing the electronic properties of the molecule [34] [35].

Crystallographic and Spectroscopic Data

X-ray Diffraction Studies

While specific crystallographic data for 2-methyl-5-(methylsulfonyl)pyrimidin-4-amine remains limited in the literature, comparative analysis with structurally related pyrimidine derivatives provides valuable insights into the expected crystallographic parameters [10] [12]. Crystallographic studies of similar methylsulfonyl-substituted pyrimidines reveal characteristic structural features including distorted ring geometries and specific intermolecular interactions [10] [12].

Related pyrimidine derivatives containing methylsulfonyl groups demonstrate significant structural distortions from planarity due to steric interactions between the bulky sulfonyl substituent and adjacent ring atoms [10] [12]. The dihedral angles between the pyrimidine ring plane and the sulfonyl group typically range from 70° to 75°, indicating substantial non-planarity in these systems [10] [12]. Crystallographic analysis of 5-[bis(methylsulfonyl)methyl]-1,3-dimethyl-5-(methylsulfonyl)pyrimidine derivatives shows that the pyrimidine ring adopts an envelope conformation with the carbon atom bearing the methylsulfonyl substituents acting as the flap [10] [12].

Sulfur-carbon bond lengths in methylsulfonyl-substituted pyrimidines typically measure between 1.744 and 1.762 Ångströms, which are slightly shorter than those observed in related bis(methylsulfonyl)methane compounds [10] [12]. The sulfur-oxygen bond lengths in the sulfonyl group exhibit slight asymmetry, with values ranging from 1.415 to 1.434 Ångströms due to crystal packing effects [10] [12].

Intermolecular interactions in methylsulfonyl pyrimidine crystals are dominated by carbon-hydrogen to oxygen hydrogen bonding patterns, which create three-dimensional network structures [10] [12]. These weak hydrogen bonds typically involve the methyl hydrogens of the methylsulfonyl group as donors and the sulfonyl oxygen atoms as acceptors [10] [12].

Nuclear Magnetic Resonance and Infrared Spectral Signatures

Nuclear Magnetic Resonance spectroscopic analysis of pyrimidine derivatives containing methylsulfonyl substituents reveals characteristic chemical shift patterns that reflect the electronic environment of the molecule [13] [14] [15]. The ¹H Nuclear Magnetic Resonance spectrum of methylsulfonyl-substituted pyrimidines typically exhibits distinct signals corresponding to the aromatic protons, methyl groups, and amino functionalities [14] [15].

Aromatic proton chemical shifts in methylsulfonyl pyrimidines appear in the downfield region between 7.70 and 8.50 parts per million, with the specific chemical shift values dependent on the substitution pattern and electronic effects of neighboring groups [14] [15] [16]. The methylsulfonyl group protons typically resonate as a singlet around 3.20 to 3.40 parts per million, while methyl substituents on the pyrimidine ring appear between 2.30 and 2.60 parts per million [13] [14] [15].

¹³C Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework of the molecule [14] [15]. Aromatic carbon atoms in the pyrimidine ring typically appear between 103 and 176 parts per million, with the specific chemical shifts reflecting the electron-withdrawing influence of the methylsulfonyl group [14] [15]. The methylsulfonyl carbon resonates around 40 to 45 parts per million, while the methyl carbon attached to the pyrimidine ring appears between 20 and 25 parts per million [14] [15].

| Nuclear Magnetic Resonance Signal | Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| Aromatic H (pyrimidine) | 7.70-8.50 | Singlet/Doublet |

| Methylsulfonyl H | 3.20-3.40 | Singlet |

| Methyl H (pyrimidine) | 2.30-2.60 | Singlet |

| Aromatic C (pyrimidine) | 103-176 | - |

| Methylsulfonyl C | 40-45 | - |

| Methyl C (pyrimidine) | 20-25 | - |

Infrared spectroscopic analysis of methylsulfonyl pyrimidine derivatives reveals characteristic absorption bands that correspond to specific functional groups and bonding environments [18] [19] [20] [21]. The amino group typically exhibits symmetric and asymmetric stretching vibrations in the range of 3300 to 3500 wavenumbers, appearing as medium to strong intensity bands [20] [21]. Aromatic carbon-hydrogen stretching vibrations occur between 3050 and 3100 wavenumbers, while aliphatic carbon-hydrogen stretches appear between 2850 and 3000 wavenumbers [21].

The sulfonyl group displays characteristic asymmetric and symmetric sulfur-oxygen stretching vibrations, typically appearing as strong absorption bands between 1300 and 1350 wavenumbers for the symmetric stretch and between 1150 and 1200 wavenumbers for the asymmetric stretch [21] [22]. Pyrimidine ring vibrations manifest as multiple bands between 1400 and 1600 wavenumbers, corresponding to carbon-carbon and carbon-nitrogen stretching modes within the aromatic system [20] [21].

Carbon-nitrogen stretching vibrations in the pyrimidine ring typically occur between 1250 and 1000 wavenumbers, while carbon-sulfur stretching modes appear in the range of 600 to 800 wavenumbers [21]. The methylsulfonyl group also contributes to characteristic sulfur-carbon stretching vibrations around 700 to 750 wavenumbers [21] [22].

Computational Modeling of Electronic Configuration

Computational modeling of 2-methyl-5-(methylsulfonyl)pyrimidin-4-amine using density functional theory methods provides detailed insights into the electronic structure and molecular properties of this heterocyclic compound [23] [24] [26]. The electronic configuration analysis reveals the distribution of molecular orbitals and the influence of substituent groups on the overall electronic properties of the molecule [31] [32].

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy analysis indicates that the compound exhibits moderate chemical reactivity due to a relatively small energy gap between these frontier orbitals [31] [32]. The methylsulfonyl group significantly influences the electronic distribution through its strong electron-withdrawing properties, which stabilize the molecular orbitals and affect the reactivity patterns [31] [32] [33].

Density functional theory calculations using the B3LYP functional with appropriate basis sets demonstrate that the pyrimidine ring maintains its aromatic character despite the presence of electron-withdrawing substituents [24] [32]. The molecular electrostatic potential surface reveals regions of positive and negative charge distribution, with the amino group serving as an electron-rich center and the methylsulfonyl group creating an electron-deficient region [31] [32].

| Electronic Property | Calculated Value | Method |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | -6.2 to -7.1 eV | B3LYP/6-31G** |

| Lowest Unoccupied Molecular Orbital Energy | -1.8 to -2.5 eV | B3LYP/6-31G** |

| Energy Gap | 4.4 to 4.6 eV | B3LYP/6-31G** |

| Dipole Moment | 3.8 to 4.2 Debye | B3LYP/6-31G** |

The computational analysis reveals that the methylsulfonyl substituent acts as a powerful electron-withdrawing group through both inductive and mesomeric effects [33] [34] [35]. This electron withdrawal significantly impacts the electron density distribution within the pyrimidine ring, making the ring system more electrophilic compared to unsubstituted pyrimidine [33] [34]. The amino group at the 4-position provides electron density through resonance donation, creating a push-pull electronic system that influences the molecular reactivity [33].

Molecular orbital composition analysis indicates that the highest occupied molecular orbital is primarily localized on the amino nitrogen and adjacent carbon atoms of the pyrimidine ring, while the lowest unoccupied molecular orbital shows significant contribution from the pyrimidine ring carbons and the sulfur atom of the methylsulfonyl group [31] [32]. This orbital distribution pattern suggests that nucleophilic attack would preferentially occur at the amino nitrogen, while electrophilic attack would be favored at the electron-rich positions of the pyrimidine ring [31] [32].

The electronic configuration modeling also reveals the influence of conformational flexibility on the molecular properties [28] [29]. The rotation of the methylsulfonyl group relative to the pyrimidine ring plane affects the orbital overlap and electronic communication between these moieties [28] [29]. Computational studies suggest that the most stable conformation involves a dihedral angle of approximately 70 to 80 degrees between the sulfonyl group and the pyrimidine ring plane [28] [29].

Key Synthetic Pathways for Pyrimidine Sulfonamides

The synthesis of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine represents a significant challenge in heterocyclic chemistry due to the specific positioning of functional groups and the need for regioselective transformations. Current synthetic approaches can be categorized into several distinct methodologies, each offering unique advantages and limitations.

Sulfonylation of Pyrimidine Precursors

Direct Nucleophilic Substitution Approach

The most widely employed strategy involves the direct nucleophilic substitution of activated pyrimidine derivatives with sulfinic acid salts. This methodology exploits the electrophilic nature of halogenated pyrimidines, particularly chloropyrimidines, to facilitate nucleophilic attack by sodium methylsulfinate [1] [2]. The reaction typically proceeds through a nucleophilic aromatic substitution mechanism, where the electron-deficient pyrimidine ring activates the chlorine atom for displacement.

Research by Maloney and colleagues at Merck demonstrated that the addition of tetrabutylammonium chloride as a phase-transfer catalyst significantly enhances reaction rates and yields [1]. The optimized protocol involves heating 4,6-dichloropyrimidine with sodium methylsulfinate in dimethylformamide at 80-120°C for 2-6 hours, consistently achieving yields of 70-95%. The reaction benefits from the high nucleophilicity of sulfinate anions and the activation provided by the pyrimidine nitrogen atoms.

Electrochemical Sulfonylation Methods

Recent developments in electrochemical synthesis have provided innovative approaches to pyrimidine sulfonylation. Zeng and co-workers developed a meta-selective electrochemical sulfonylation protocol using nucleophilic sulfinates [3] [4]. This method operates under mild conditions at room temperature with constant current (10 mA) for 1.5 hours, achieving regioselectivity through preferential oxidation of sulfinates at the anode to form sulfonyl radicals.

The electrochemical approach offers several advantages including precise control over reaction conditions, elimination of chemical oxidants, and excellent functional group tolerance. The method demonstrates broad substrate scope with both electron-rich and electron-deficient sulfinates, achieving yields of 60-85% while maintaining high regioselectivity [3].

Triflic Anhydride Activation Strategy

Friedrich and Manolikakes developed a novel base-mediated approach utilizing triflic anhydride activation [2]. This method involves initial activation of pyridine with triflic anhydride followed by addition of sulfinate salts and base-mediated elimination. The use of N-methylpiperidine as an external base provides unprecedented control over regioselectivity, achieving C4-selective sulfonylation with yields of 65-80%.

The protocol offers advantages in terms of reaction speed (1-2 hours) and the ability to control regioselectivity through base selection. However, the method requires anhydrous conditions and careful handling of moisture-sensitive reagents [2].

Amination and Methylation Strategies

Sequential Amination Approaches

The introduction of amino functionality at the 4-position of pyrimidines can be achieved through several complementary strategies. The most common approach involves nucleophilic displacement of leaving groups such as chloride, methylthio, or sulfonyl groups with ammonia or primary amines [5] [6].

Tsuchiya and Komatsu developed an efficient amination protocol involving conversion of uridine derivatives to quaternary ammonium intermediates using para-toluenesulfonyl chloride in the presence of tertiary amines, followed by treatment with aqueous ammonia [5] [6]. This method proves particularly effective for large-scale preparation of cytidine derivatives and related 4-aminopyrimidines.

Reductive Amination Methodologies

Orduña and colleagues reported successful reductive amination of functionalized aldehydes with aniline derivatives of purines and deazapurines using hydrogen-cube flow reactor technology [7]. This approach combines imine formation and reduction in a single step, avoiding the handling of metal hydrides and providing clean reaction profiles with yields of 57-89%.

The method operates under high hydrogen pressure (40-60 bar) and elevated temperatures (65-100°C) using palladium on carbon as catalyst. The continuous flow setup allows for recirculation until complete conversion is achieved, making the process highly efficient for preparative applications [7].

Methylation Strategies

Methylation of pyrimidine derivatives can be accomplished through various approaches depending on the specific functional group being targeted. For N-methylation, dimethyl sulfate, methyl iodide, and dimethyl carbonate represent the most common methylating agents [8] [9].

The use of dimethyl carbonate as a green methylating agent has gained significant attention due to its environmental advantages and operational safety. Xu and colleagues demonstrated efficient methylation of thiopyrimi-dines using dimethyl carbonate in the presence of tetrabutylammonium bromide as phase-transfer catalyst [8]. The reaction proceeds under mild conditions (55°C, 4 hours) with yields typically exceeding 80%.

For C-methylation, particularly at the 2-position of pyrimidines, condensation reactions with acetamidine derivatives provide direct access to methylated products. The reaction of formylpropionitrile derivatives with acetamidine under Lewis acid catalysis represents a practical synthetic route [10] [11].

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Solvent Effects on Reaction Efficiency

The choice of solvent plays a crucial role in determining both reaction rates and selectivity in pyrimidine sulfonamide synthesis. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide consistently provide superior results compared to protic or less polar alternatives [12] [13].

The enhanced performance of polar aprotic solvents can be attributed to their ability to stabilize charged intermediates while avoiding competitive hydrogen bonding that might interfere with nucleophilic attack. Studies indicate that the use of optimal solvent systems can improve yields by 15-25% compared to less suitable alternatives [13].

Mixed solvent systems have shown particular promise in electrochemical applications. The combination of methanol and cyclopentyl methyl ether in 3:1 ratio provides optimal conditions for electrochemical sulfonylation, balancing sulfinate solubility with electrochemical performance [3].

Catalyst Selection and Loading

The selection of appropriate catalysts significantly impacts both reaction efficiency and selectivity. For nucleophilic substitution reactions, phase-transfer catalysts such as tetrabutylammonium chloride and tetrabutylammonium bromide facilitate mass transfer between phases and enhance reaction rates [1] [14].

4-Dimethylaminopyridine has emerged as a particularly effective catalyst for sulfonylation reactions, providing both nucleophilic activation and hydrogen chloride scavenging [15]. Optimal catalyst loading typically ranges from 10-20 mol%, with higher loadings potentially leading to undesired side reactions.

Lewis acid catalysts show particular utility in cyclization and condensation reactions. The combination of zinc bromide with orthoesters provides effective conditions for pyrimidine formation through [5+1] cycloaddition pathways [12].

Yield and Purity Enhancements

Temperature Optimization

Temperature control represents one of the most critical parameters for optimizing pyrimidine sulfonamide synthesis. Most reactions benefit from moderate heating in the range of 60-80°C, which provides optimal balance between reaction rate and selectivity [16] [17].

Higher temperatures (100-150°C) may be necessary for cyclization reactions involving less reactive substrates, but careful monitoring is required to prevent decomposition or unwanted side reactions [8]. Lower temperatures (room temperature to 60°C) are often sufficient for highly activated systems and can provide improved selectivity at the cost of extended reaction times.

Atmospheric and Environmental Control

The use of inert atmospheres significantly impacts reaction outcomes, particularly for systems involving sensitive intermediates or radical processes. Nitrogen or argon atmospheres prevent oxidative degradation and improve overall yields by 5-10% [18] [3].

Moisture control proves equally important, especially for reactions involving electrophilic sulfonylating agents or sensitive catalysts. The use of anhydrous solvents and molecular sieves can substantially improve reaction efficiency and product purity [2] [13].

Reaction Time and Monitoring

Optimal reaction times typically range from 2-6 hours for most pyrimidine sulfonamide syntheses, with shorter times often leading to incomplete conversion and longer times potentially causing product degradation [16] [17]. Real-time monitoring using techniques such as HPLC or NMR spectroscopy enables precise optimization of reaction endpoints.

The implementation of continuous flow chemistry has shown promise for achieving precise temporal control while enabling facile scale-up. Flow reactors provide consistent residence times and efficient heat transfer, leading to improved yields and reduced reaction times [19].

Purification and Isolation Strategies

Efficient purification methods are essential for obtaining high-purity products. Column chromatography using silica gel with ethyl acetate-hexane gradients represents the standard approach for most pyrimidine sulfonamides [17] [20]. Alternative purification methods include recrystallization from ethanol or aqueous systems, which can be particularly effective for compounds with appropriate solubility profiles.

The use of reversed-phase HPLC provides excellent resolution for closely related isomers and impurities, enabling the preparation of compounds with >95% purity [20]. For large-scale applications, crystallization-based purification methods offer superior atom economy and reduced solvent consumption.